molecular formula C17H13FN4OS B10865535 6-(3-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10865535
M. Wt: 340.4 g/mol
InChI Key: JPFBYGWREFANIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a fluorophenyl group

Properties

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-23-14-7-5-11(6-8-14)9-15-19-20-17-22(15)21-16(24-17)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3

InChI Key

JPFBYGWREFANIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether typically involves multiple steps. One common method starts with the preparation of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The fluorophenyl group is then introduced via nucleophilic substitution reactions, and the final step involves the etherification of the phenyl group .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolothiadiazole derivatives, and substituted phenyl ethers, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The triazolothiadiazole core plays a crucial role in its binding affinity and specificity. The fluorophenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether is unique due to its specific combination of a triazolothiadiazole core with a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.